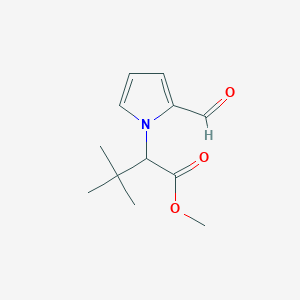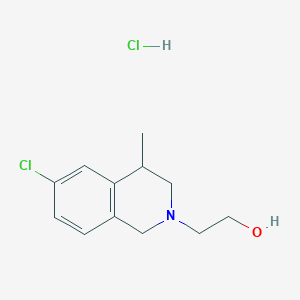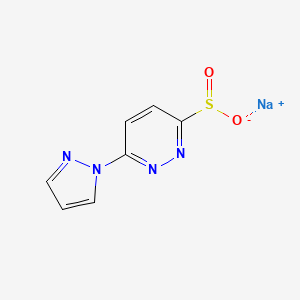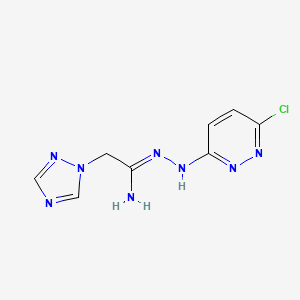![molecular formula C13H20N4O3S B2980522 (5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone CAS No. 1428371-86-1](/img/structure/B2980522.png)
(5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone is an interesting and unique chemical entity. Structurally, it is characterized by a pyrazolopyridine core, which is further modified by the presence of a methylsulfonyl group and a piperidine moiety. This combination of structural features confers upon it distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone typically involves multi-step synthetic procedures. A common route includes:
Starting with the construction of the pyrazolopyridine core through the condensation of suitable starting materials.
Introduction of the methylsulfonyl group via sulfonation reactions.
Attachment of the piperidine ring using N-alkylation techniques.
Each of these steps requires specific reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely be scaled up using continuous flow techniques to optimize reaction conditions and minimize waste. Key steps would involve:
Large-scale synthesis of the pyrazolopyridine intermediate.
Efficient sulfonation protocols to introduce the methylsulfonyl group.
High-yielding N-alkylation to complete the synthesis with the piperidine moiety.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : Can undergo oxidation at the methylsulfonyl group, potentially forming sulfone derivatives.
Reduction: : Reduction reactions could target the carbonyl group, converting it to alcohol derivatives.
Substitution: : Nucleophilic substitution reactions may occur at the pyridine ring or the methylsulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Ammonia, amines, thiols.
Major Products Formed
Oxidation: : Formation of sulfone derivatives.
Reduction: : Formation of alcohol derivatives.
Substitution: : Various substituted pyrazolopyridines and sulfonyl compounds.
Scientific Research Applications
Chemistry
In chemistry, (5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone is used as a versatile intermediate in the synthesis of more complex molecules. Its unique structural features allow for various chemical transformations, enabling the exploration of new reaction pathways.
Biology
Biologically, this compound has potential applications as a probe in studying enzyme mechanisms. Its ability to interact with specific biological targets makes it useful in elucidating the functions of certain proteins and enzymes.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. Due to its structural complexity, it may exhibit activity against specific biological targets, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity. Its role as an intermediate in various chemical processes highlights its importance in industrial chemistry.
Mechanism of Action
The mechanism by which (5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone exerts its effects typically involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways.
Molecular Targets: : Enzymes, receptors, signaling proteins.
Pathways Involved: : Inhibition or activation of enzymatic reactions, modulation of receptor activity, interference with signaling cascades.
Comparison with Similar Compounds
When comparing this compound to others with similar structures, its uniqueness lies in the specific combination of functional groups and the pyrazolopyridine core.
List of Similar Compounds
(5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-yl)(piperidin-1-yl)methanone
(5-(ethylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone
(5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(morpholin-1-yl)methanone
Each of these compounds shares structural similarities but differs in specific substituents or functional groups, impacting their chemical and biological properties.
Properties
IUPAC Name |
(5-methylsulfonyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S/c1-21(19,20)17-8-5-11-10(9-17)12(15-14-11)13(18)16-6-3-2-4-7-16/h2-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTOAVTXENUQAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(C1)C(=NN2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[Tri(propan-2-yl)silyloxymethyl]pyridine-4-carbaldehyde](/img/structure/B2980441.png)

![5-methoxy-1-methyl-3-(pyridin-3-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2980443.png)
![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2980444.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2980447.png)
![4-[benzyl(methyl)amino]-N-(3-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2980448.png)

![ethyl 2-(2-((4-(2,3-dimethylphenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2980450.png)
![N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2980451.png)
![(5-Chlorothiophen-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2980455.png)
![1-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2980457.png)
![2,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2980460.png)

